1-(4-Bromopyridin-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromopyridin-2-yl)piperazine is an active structural component used as a building block to prepare various medicinally important active molecules . It is also used as an active pharmaceutical ingredient .

Synthesis Analysis

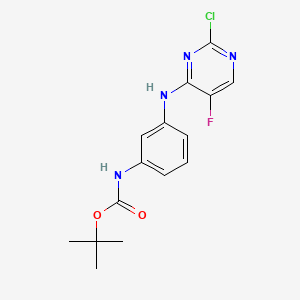

The synthesis of 1-(4-Bromopyridin-2-yl)piperazine can be achieved from 5-Bromo-2-chloropyridine and tert-Butyl 1-piperazinecarboxylate . There have been recent advances in the synthesis of piperazines, focusing on C–H functionalization .Molecular Structure Analysis

The molecular formula of 1-(4-Bromopyridin-2-yl)piperazine is C9H12BrN3 . The molecular weight is 242.11600 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromopyridin-2-yl)piperazine are not detailed in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromopyridin-2-yl)piperazine include a melting point of 137-141 °C . The compound is a powder in form .科学的研究の応用

Pharmaceutical Applications

The piperazine moiety, such as in “1-(4-Bromopyridin-2-yl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Agrochemical Applications

“1-(4-Bromopyridin-2-yl)piperazine” can also be used in the development of agrochemicals. While the specific applications in this field are not detailed, it’s likely that the compound could be used in the synthesis of pesticides or other agricultural chemicals.

Organic Electronics

This compound is also used in the development of materials for organic electronics. Organic electronics use carbon-based materials - instead of inorganic semiconductors like silicon - to create lightweight, flexible devices.

Synthetic Chemistry

The chemical reactivity of piperazine-based synthons, such as “1-(4-Bromopyridin-2-yl)piperazine”, facilitates its insertion into the molecule . This makes it a valuable tool in synthetic chemistry, where it can be used to construct more complex molecules.

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes (kinases), which play a role in cell growth and survival. These medications are often used in the treatment of cancer and inflammation.

Receptor Modulators

Another application of piperazine-containing drugs is as receptor modulators . These drugs can enhance or inhibit the action of certain receptors in the body, which can be useful in treating a variety of conditions, from neurological disorders to immune diseases.

作用機序

Target of Action

1-(4-Bromopyridin-2-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . .

Mode of Action

For instance, some pyridinylpiperazine derivatives are known to bind to α2-adrenergic receptors, inhibiting their function .

Biochemical Pathways

If it acts similarly to other pyridinylpiperazine derivatives, it may influence pathways involving α2-adrenergic receptors . These receptors play a role in various physiological processes, including neurotransmission and the regulation of blood pressure.

Result of Action

If it acts similarly to other pyridinylpiperazine derivatives, it may inhibit the function of α2-adrenergic receptors, potentially influencing various physiological processes .

Safety and Hazards

将来の方向性

1-(4-Bromopyridin-2-yl)piperazine has potential applications in the synthesis of various medicinally important active molecules . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

特性

IUPAC Name |

1-(4-bromopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQIQJZMQXBIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682398 |

Source

|

| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201643-59-5 |

Source

|

| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)

![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)